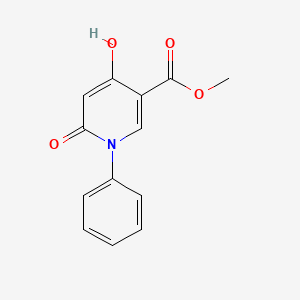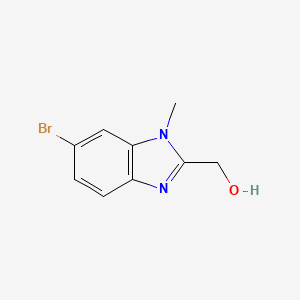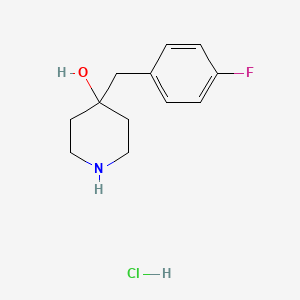
(2,4,5-Trifluorophenyl)hydrazine hydrochloride
Overview
Description
“(2,4,5-Trifluorophenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C6H6ClF3N2. It has a molecular weight of 198.57 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2,4,5-Trifluorophenyl)hydrazine hydrochloride” is 1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2,4,5-Trifluorophenyl)hydrazine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 198.57 . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Chemical Reactivity and Biological Activity Studies
The structural and reactivity properties of hydrazine derivatives, including compounds similar to (2,4,5-Trifluorophenyl)hydrazine hydrochloride, have been extensively modeled and studied. These derivatives show varying stability and reactivity trends, influenced by the substitution of atoms in their structure, such as the use of bromine or chlorine instead of fluorine. Biological activities of these derivatives, particularly their antitumor activity, have been explored through molecular docking studies and dynamic simulations, showcasing their potential in pharmaceutical applications (Mary et al., 2021).
Synthesis and Antitumor Evaluation
Hydrazine derivatives have been synthesized and evaluated for their antitumor properties. For instance, hydrazide-hydrazone derivatives underwent various heterocyclization reactions, leading to compounds with significant inhibitory effects on cancer cell lines, suggesting their use in developing anti-cancer agents (Wardakhan & Samir, 2012).
Antimicrobial and Anti-inflammatory Activities
Research on hydrazine derivatives also extends into antimicrobial and anti-inflammatory domains. For example, the synthesized triazolo thiadiazoles and thiadiazines bearing a trichlorophenyl moiety were found to exhibit promising activities in these areas, highlighting their potential in medical and pharmaceutical sciences (Karegoudar et al., 2008).
Environmental and Health Monitoring
Hydrazine and its derivatives are notable water pollutants, necessitating efficient detection methods for health and environmental safety. Studies have developed sensors, like nanostructure-amplified sensors, for the accurate and sensitive detection of hydrazine in water, showcasing the importance of these compounds in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Spectrophotometric Determination
The spectrophotometric determination of hydrazine involves forming specific derivatives, such as 2,4-dinitrophenylhydrazine, which undergoes a condensation reaction to form hydrazones. This method is applied in various fields, including boiler feed water analysis, highlighting the compound's importance in industrial applications (George et al., 2008).
Safety And Hazards
“(2,4,5-Trifluorophenyl)hydrazine hydrochloride” is classified as a hazardous substance. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It can also cause respiratory irritation .
properties
IUPAC Name |
(2,4,5-trifluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDNZBABIMTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trifluorophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)






![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)
